molecular formula C11H15N3O B11551330 N'-{[4-(Dimethylamino)phenyl]methylidene}acetohydrazide CAS No. 26090-79-9

N'-{[4-(Dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11551330
CAS No.: 26090-79-9
M. Wt: 205.26 g/mol
InChI Key: WMELLMZRVXERTQ-UHFFFAOYSA-N
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Description

It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an acetohydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide has several scientific research applications, including:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is investigated for its biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and selectivity towards target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Diethylamino)phenyl]methylidene]acetohydrazide
  • N’-[(E)-[4-(Methoxyphenyl)methylidene]acetohydrazide
  • N’-[(E)-[4-(Chlorophenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]acetohydrazide is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

Properties

CAS No.

26090-79-9

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C11H15N3O/c1-9(15)13-12-8-10-4-6-11(7-5-10)14(2)3/h4-8H,1-3H3,(H,13,15)

InChI Key

WMELLMZRVXERTQ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CC(=O)NN=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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